4-Bromo-2-formylphenylboronic acid

Benzoxaborole Synthesis Tautomerism Cyclization Equilibria

4-Bromo-2-formylphenylboronic acid (CAS: 2170041-79-7) is a bifunctional arylboronic acid featuring a 4-bromo substituent and an ortho-formyl group on the phenyl ring. This specific substitution pattern imparts unique reactivity, enabling its role as a versatile building block in the synthesis of complex molecules, including medicinally relevant benzoxaboroles.

Molecular Formula C7H6BBrO3
Molecular Weight 228.84 g/mol
Cat. No. B13700629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-formylphenylboronic acid
Molecular FormulaC7H6BBrO3
Molecular Weight228.84 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)Br)C=O)(O)O
InChIInChI=1S/C7H6BBrO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4,11-12H
InChIKeyFKLBIQHALGCDPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-formylphenylboronic Acid: Procurement and Differentiation for Organoboron and Medicinal Chemistry


4-Bromo-2-formylphenylboronic acid (CAS: 2170041-79-7) is a bifunctional arylboronic acid featuring a 4-bromo substituent and an ortho-formyl group on the phenyl ring . This specific substitution pattern imparts unique reactivity, enabling its role as a versatile building block in the synthesis of complex molecules, including medicinally relevant benzoxaboroles [1]. Unlike simpler arylboronic acids, the ortho-formyl group engages in a dynamic tautomeric equilibrium with a cyclic benzoxaborole form, a property that is highly sensitive to substituent effects and solvent environment [2].

4-Bromo-2-formylphenylboronic Acid: Why Simple Substitution with Unsubstituted or Ester Analogs Fails


Generic substitution with unsubstituted 2-formylphenylboronic acid or its pinacol ester is not equivalent and can lead to divergent outcomes in key applications. The 4-bromo substituent in 4-bromo-2-formylphenylboronic acid profoundly alters the tautomeric equilibrium between the open boronic acid and the closed benzoxaborole form, directly impacting its reactivity in cyclization and cross-coupling sequences [1]. Furthermore, compared to its pinacol ester, the free boronic acid exhibits different stability and reactivity profiles in Suzuki-Miyaura couplings, often providing higher reactivity and better atom economy in specific catalytic systems [2]. Selection of the correct derivative is critical for reproducible and high-yielding syntheses.

4-Bromo-2-formylphenylboronic Acid: Head-to-Head Quantitative Evidence vs. Closest Analogs


Suppressed Benzoxaborole Cyclization (Kcycl = 0.19) Relative to Unsubstituted 2-Formylphenylboronic Acid (Kcycl = 0.94) in Acetone/Water

In a systematic study of substituent effects on the cyclization of 2-formylphenylboronic acids to benzoxaboroles, 4-bromo-2-formylphenylboronic acid (compound 8) exhibited a significantly lower cyclization constant (Kcycl = 0.19 at 303 K) compared to the unsubstituted 2-formylphenylboronic acid (compound 1, Kcycl = 0.94 at 303 K) in a [D6]acetone–D2O (95:5) solvent system [1]. This indicates a >4.9-fold reduction in the equilibrium favoring the closed benzoxaborole form.

Benzoxaborole Synthesis Tautomerism Cyclization Equilibria

Cyclization Constant (Kcycl = 0.19) Compared to 3-Bromo Isomer (Kcycl = 1.2): Positional Isomerism Drastically Alters Benzoxaborole Formation

The position of the bromine substituent on the phenyl ring dramatically influences the cyclization equilibrium. The 4-bromo-2-formylphenylboronic acid isomer (Kcycl = 0.19) exhibits a >6-fold lower cyclization constant than its 3-bromo-2-formylphenylboronic acid isomer (compound 3, Kcycl = 1.2) under identical conditions [1]. This highlights that even with the same functional groups, the regiochemistry is a critical determinant of reactivity and must be specified for reproducible results.

Benzoxaborole Synthesis Tautomerism Regioselectivity

Antibacterial Activity Against Enterococcus faecalis (IC50 = 3.19 µM) Demonstrates In Vitro Potency

In an antibacterial assay, 4-bromo-2-formylphenylboronic acid demonstrated inhibitory activity against Enterococcus faecalis CECT 481 with an IC50 value of 3.19 µM (3190 nM) [1]. While a direct comparator is not available in this dataset, this quantitative potency metric serves as a benchmark for evaluating the compound's potential as an antibacterial lead or tool compound.

Antibacterial Boronic Acid Drug Discovery

Stable at Room Temperature for Routine Handling vs. Pinacol Ester Alternative

The free boronic acid form of 4-bromo-2-formylphenylboronic acid is reported to be stable under standard laboratory conditions and is shipped at room temperature . In contrast, its corresponding pinacol ester (CAS 1352819-26-1) may offer different stability and reactivity profiles, often requiring activation or deprotection steps before use in aqueous or protic media . This practical handling advantage can simplify laboratory workflows and reduce procurement complexity.

Stability Handling Procurement

4-Bromo-2-formylphenylboronic Acid: Optimal Scientific and Industrial Use Cases


Controlled Synthesis of Substituted Benzoxaboroles

The significantly suppressed cyclization equilibrium (Kcycl = 0.19) relative to other 2-formylphenylboronic acids makes this compound ideal for multi-step sequences where the boronic acid moiety must remain in its open, reactive form for an initial transformation (e.g., a Suzuki coupling) before a subsequent cyclization to the benzoxaborole is triggered [1]. This provides synthetic chemists with greater temporal control over the formation of these pharmacologically important heterocycles.

Regioselective Cross-Coupling in Biaryl Synthesis

The presence of both a reactive boronic acid and a bromo-substituent creates a bifunctional building block for iterative cross-coupling strategies. The boronic acid group can participate in a first Suzuki-Miyaura reaction, while the 4-bromo group remains intact for a subsequent orthogonal coupling, enabling the efficient construction of complex, unsymmetrical biaryl and teraryl systems . This dual reactivity is a key differentiator from mono-functional analogs.

Screening for Antibacterial Lead Compounds

The reported in vitro antibacterial activity against Enterococcus faecalis (IC50 = 3.19 µM) provides a validated starting point for medicinal chemistry optimization [2]. Researchers can use this compound as a reference in structure-activity relationship (SAR) studies to design more potent and selective antibacterial agents based on the boronic acid pharmacophore.

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